2-Tert-butyl-6-chloropyrimidin-4-amine SMILES and InChIKey
2-Tert-butyl-6-chloropyrimidin-4-amine SMILES and InChIKey
An In-Depth Technical Guide to 2-Tert-butyl-6-chloropyrimidin-4-amine: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-tert-butyl-6-chloropyrimidin-4-amine, a substituted pyrimidine of interest to researchers and professionals in drug development. While specific literature on this exact molecule is limited, this document synthesizes information from related compounds and foundational chemical principles to offer valuable insights into its synthesis, characterization, and potential as a building block in medicinal chemistry.
Core Molecular Identifiers
The fundamental representation of a chemical compound is through its structural identifiers. For 2-tert-butyl-6-chloropyrimidin-4-amine, these are crucial for database searches, computational modeling, and unambiguous scientific communication.
| Identifier | Value | Source |
| Canonical SMILES | CC(C)(C)C1=NC(=CC(=N1)Cl)N | [PubChem[1]] |
| InChIKey | JQWWSYDTJRDYLT-UHFFFAOYSA-N | [PubChem[1]] |
| Molecular Formula | C8H12ClN3 | [PubChem[1]] |
| Molecular Weight | 185.65 g/mol | [Synblock[2]] |
| CAS Number | 876521-19-6 | [Synblock[2]] |
Introduction to the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs, particularly in the field of oncology.[3] Derivatives of 2-aminopyrimidine are of significant interest due to their capacity to function as kinase inhibitors, thereby targeting the signaling pathways that are often dysregulated in cancer cell proliferation and survival.[3] The subject of this guide, 2-tert-butyl-6-chloropyrimidin-4-amine, possesses key functional groups—a reactive chlorine atom and a nucleophilic amine—that make it an attractive starting material for the synthesis of diverse chemical libraries for drug screening.
Proposed Synthesis and Mechanistic Rationale
Hypothetical Two-Step Synthetic Protocol
Step 1: Synthesis of 2-tert-butyl-6-hydroxypyrimidin-4-amine
This initial step involves a condensation reaction. The tert-butyl group can be introduced using pivalamidine, which will react with a suitable three-carbon synthon like ethyl cyanoacetate.
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Reaction: Pivalamidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a strong base such as sodium ethoxide in ethanol. The base deprotonates the active methylene group of ethyl cyanoacetate, which then attacks the amidine. Subsequent cyclization and tautomerization yield the hydroxypyrimidine ring.
Step 2: Chlorination of the Hydroxypyrimidine
The hydroxyl group on the pyrimidine ring can be converted to a chlorine atom using a standard chlorinating agent.
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Reaction: The intermediate from Step 1 is treated with phosphorus oxychloride (POCl3).[4] The lone pair on the pyrimidine nitrogen attacks the phosphorus atom, leading to the formation of a chlorophosphate intermediate. A subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the final product, 2-tert-butyl-6-chloropyrimidin-4-amine.
Detailed Experimental Workflow
Materials:
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Pivalamidine hydrochloride
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Ethyl cyanoacetate
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Sodium ethoxide
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Ethanol
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Phosphorus oxychloride (POCl3)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate/Hexane solvent system
Protocol:
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Step 1: Condensation
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To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add pivalamidine hydrochloride (1.0 equivalent). Stir for 15 minutes at room temperature.
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Add ethyl cyanoacetate (1.0 equivalent) dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
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The resulting precipitate (2-tert-butyl-6-hydroxypyrimidin-4-amine) is collected by filtration, washed with cold ethanol, and dried under vacuum.
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Step 2: Chlorination
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Suspend the dried intermediate (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).
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Heat the mixture to reflux for 2-3 hours.[4]
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure 2-tert-butyl-6-chloropyrimidin-4-amine.
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Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-tert-butyl-6-chloropyrimidin-4-amine.
Analytical Characterization
The identity and purity of the synthesized 2-tert-butyl-6-chloropyrimidin-4-amine must be confirmed using standard analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of small organic molecules.[5]
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: A stock solution of the synthesized compound is prepared by dissolving an accurately weighed amount in the mobile phase to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.[5] The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Structural Elucidation
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M+H]+ ion would be at m/z 186.07926.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the pyrimidine ring proton, and a broad singlet for the two amine protons.
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¹³C NMR: Would reveal the expected number of carbon signals, including those for the tert-butyl group, and the distinct carbons of the pyrimidine ring.
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Potential Applications in Drug Discovery
The 2-tert-butyl-6-chloropyrimidin-4-amine scaffold is a versatile starting point for creating libraries of compounds for screening against various therapeutic targets.
Kinase Inhibitor Scaffolding
The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region. The chlorine atom at the 6-position is a convenient handle for introducing further diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, which can enhance potency and selectivity.
Representative Kinase Signaling Pathway
Derivatives of 2-tert-butyl-6-chloropyrimidin-4-amine could potentially be developed to target kinases in critical cell signaling pathways, such as the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.
Caption: A generic kinase signaling pathway potentially targeted by pyrimidine inhibitors.
Conclusion
2-tert-butyl-6-chloropyrimidin-4-amine is a valuable, yet under-explored, chemical entity. This guide provides a foundational understanding of its core identifiers, a plausible synthetic strategy, and robust methods for its analytical characterization. Its structural features make it an excellent candidate for library synthesis aimed at the discovery of novel kinase inhibitors and other therapeutic agents. The protocols and insights presented here are intended to empower researchers to further investigate the potential of this and related pyrimidine derivatives in the advancement of drug discovery.
References
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PubChem. 2-tert-butyl-6-chloropyrimidin-4-amine. [Link]
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PubChem. 6-(tert-Butyl)-5-chloropyrimidin-4-amine. [Link]
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Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. [Link]
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PubChem. Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate. [Link]
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Pavé, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]
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Li, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
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PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]
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Sircar, J. C., & Suto, M. J. (1986). Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines. Synthetic Communications. [Link]
